molecular formula C9H7IN2O B14063950 2-cyano-N-(4-iodophenyl)acetamide

2-cyano-N-(4-iodophenyl)acetamide

Cat. No.: B14063950
M. Wt: 286.07 g/mol
InChI Key: HWGSLNFVGHUBPE-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C9H7IN2O It is a derivative of acetamide, where the acetamide group is substituted with a cyano group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 4-iodoaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Condensation: Aldehydes or ketones in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Condensation: Formation of heterocyclic compounds such as pyrroles or imidazoles.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Cyano-N-(4-iodophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The iodophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(4-nitrophenyl)acetamide
  • 2-Cyano-N-(4-bromophenyl)acetamide
  • 2-Cyano-N-(4-chlorophenyl)acetamide

Uniqueness

2-Cyano-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a key interaction in medicinal chemistry .

Properties

IUPAC Name

2-cyano-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSLNFVGHUBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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